Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate
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Description
Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is a chemical compound that is commonly used in scientific research. It is also known as MS023 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in several physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Intriguing Influence of Solvent on Regioselectivity : Research on β-Amino-α-sulfinyl Esters demonstrated the solvent's impact on the regioselectivity of sulfoxide thermolysis, providing insights into the chemical behavior and potential applications of similar compounds (Bänziger, Klein, & Rihs, 2002).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization : A methodology involving Palladium-catalyzed CH Functionalization has been developed for synthesizing complex organic structures, highlighting the versatility of similar chemical frameworks in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Enzyme Inhibitory Activities : Piperidin-4-yl compounds have been synthesized to evaluate their inhibition potential against various enzymes, demonstrating the significance of these compounds in developing therapeutic agents (Virk et al., 2018).
Antimicrobial and Antioxidant Potential : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized, providing new insights into their potent antimicrobial and antioxidant activities, suggesting their applicability in medicinal chemistry (Harini et al., 2014).
Pharmacological Characterization
- Selective Serotonin 2A Receptor Inverse Agonist : AC-90179, a compound with a similar chemical framework, has been characterized as a selective serotonin (5-HT2A) receptor inverse agonist, indicating its potential in treating psychosis without the side effects associated with other antipsychotic drugs (Vanover et al., 2004).
properties
IUPAC Name |
methyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-29-19-10-12-20(13-11-19)31(27,28)24-14-4-3-5-18(24)15-21(25)23-17-8-6-16(7-9-17)22(26)30-2/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKXGIQBLZVFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate |
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